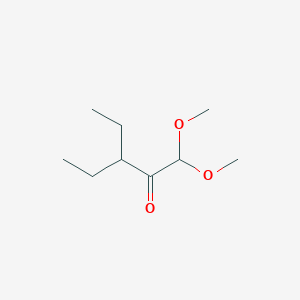
1,2-Dimethyl-4-phenoxyphthalazin-2-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyl-4-phenoxyphthalazin-2-ium iodide is a chemical compound with a unique structure that includes a phthalazin-2-ium core substituted with dimethyl and phenoxy groups, and an iodide counterion
Métodos De Preparación
The synthesis of 1,2-Dimethyl-4-phenoxyphthalazin-2-ium iodide typically involves the reaction of 1,2-dimethylphthalazine with phenol in the presence of a suitable catalyst, followed by iodination. The reaction conditions often include elevated temperatures and the use of solvents such as acetonitrile or dimethylformamide. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1,2-Dimethyl-4-phenoxyphthalazin-2-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding phthalazinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of reduced phthalazine derivatives.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted phthalazine derivatives.
Common reagents and conditions used in these reactions include organic solvents, elevated temperatures, and catalysts such as palladium or platinum. Major products formed from these reactions include phthalazinone derivatives, reduced phthalazine derivatives, and various substituted phthalazine compounds.
Aplicaciones Científicas De Investigación
1,2-Dimethyl-4-phenoxyphthalazin-2-ium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex phthalazine derivatives, which are valuable in various chemical reactions and processes.
Medicine: It is being investigated for its potential therapeutic properties, including its ability to act as an antimicrobial or anticancer agent.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethyl-4-phenoxyphthalazin-2-ium iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group plays a crucial role in binding to these targets, while the phthalazin-2-ium core facilitates the overall stability and reactivity of the compound. The iodide counterion may also contribute to the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
1,2-Dimethyl-4-phenoxyphthalazin-2-ium iodide can be compared with other similar compounds, such as:
1,2-Dimethylphthalazine: Lacks the phenoxy group and iodide counterion, resulting in different chemical and biological properties.
4-Phenoxyphthalazin-2-ium iodide: Similar structure but without the dimethyl substitution, leading to variations in reactivity and applications.
1,2-Dimethyl-4-phenoxyphthalazine: Similar structure but without the iodide counterion, affecting its solubility and bioavailability.
The uniqueness of this compound lies in its specific combination of substituents and counterion, which confer distinct chemical, biological, and industrial properties.
Propiedades
Número CAS |
63536-05-0 |
|---|---|
Fórmula molecular |
C16H15IN2O |
Peso molecular |
378.21 g/mol |
Nombre IUPAC |
1,2-dimethyl-4-phenoxyphthalazin-2-ium;iodide |
InChI |
InChI=1S/C16H15N2O.HI/c1-12-14-10-6-7-11-15(14)16(17-18(12)2)19-13-8-4-3-5-9-13;/h3-11H,1-2H3;1H/q+1;/p-1 |
Clave InChI |
UCQIDOIDVZAFHJ-UHFFFAOYSA-M |
SMILES canónico |
CC1=[N+](N=C(C2=CC=CC=C12)OC3=CC=CC=C3)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



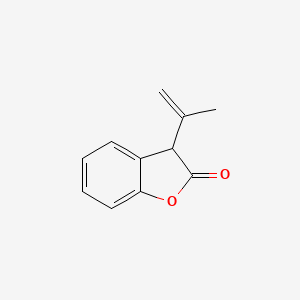
![2-Thiazolamine, N-[(2-nitrophenyl)methylene]-4-phenyl-](/img/structure/B14509307.png)
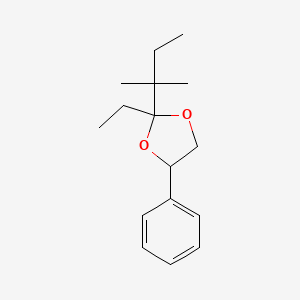
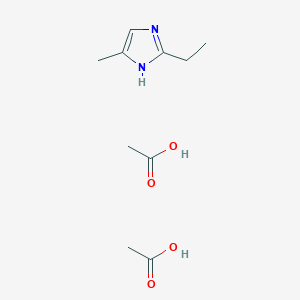
![3-Methylbutyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B14509333.png)
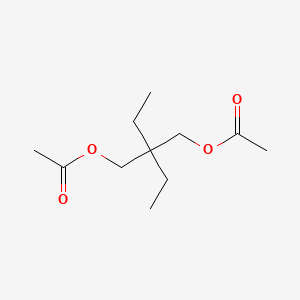
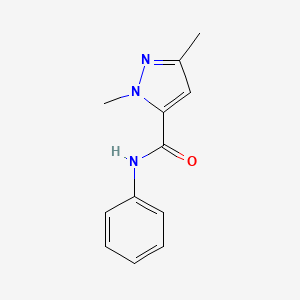
![N-Hydroxy-2-[3-methoxy-5-(propan-2-yl)phenyl]acetamide](/img/structure/B14509360.png)
